N-(Diethoxymethyl)-N-ethylethanamine
Description
N-(Diethoxymethyl)-N-ethylethanamine is a tertiary amine characterized by a diethoxymethyl group (-CH(OEt)₂) and an ethyl group attached to the nitrogen atom of an ethanamine backbone. This structural configuration imparts unique physicochemical properties, such as enhanced hydrolytic stability due to the acetal-like diethoxymethyl moiety.
Properties
CAS No. |
22630-13-3 |
|---|---|
Molecular Formula |
C9H21NO2 |
Molecular Weight |
175.27 g/mol |
IUPAC Name |
N-(diethoxymethyl)-N-ethylethanamine |
InChI |
InChI=1S/C9H21NO2/c1-5-10(6-2)9(11-7-3)12-8-4/h9H,5-8H2,1-4H3 |
InChI Key |
AYZXEGOJMRKZCV-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(OCC)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Diethoxymethyl)-N-ethylethanamine typically involves the reaction of diethylamine with formaldehyde and ethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{Diethylamine} + \text{Formaldehyde} + \text{Ethanol} \rightarrow \text{this compound} ]
The reaction is usually catalyzed by an acid or base to facilitate the formation of the diethoxymethyl group. The reaction temperature and time are optimized to achieve high yields and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and continuous flow processes. The reactants are fed into the reactor in a controlled manner, and the reaction is monitored to maintain optimal conditions. The product is then purified using distillation or other separation techniques to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
N-(Diethoxymethyl)-N-ethylethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into simpler amines or other reduced forms.
Substitution: The ethyl and diethoxymethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Substitution reactions often involve halogenating agents like bromine (Br₂) or chlorine (Cl₂).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce primary or secondary amines.
Scientific Research Applications
N-(Diethoxymethyl)-N-ethylethanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of N-(Diethoxymethyl)-N-ethylethanamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved in its mechanism of action depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Analogues of N-Substituted Ethylethanamines
The following table summarizes key analogues, their substituents, and molecular attributes:
Comparative Analysis of Physicochemical Properties
Table 2: Substituent Effects on Properties
- Diethoxymethyl vs. Trifluoromethoxy : The diethoxymethyl group likely offers better hydrolytic stability than trifluoromethoxy (prone to hydrolysis) .
- Aromatic vs. Aliphatic Substituents : Aromatic groups (e.g., benzimidazole ) increase molecular rigidity, enhancing binding affinity in biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
